1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine
Overview
Description
1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a nitrophenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine typically involves multiple steps:
Formation of the nitrophenoxyphenyl intermediate: This step involves the nitration of phenol to form 4-nitrophenol, followed by etherification with 4-bromophenol to yield 4-(4-nitrophenoxy)phenol.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to form the sulfonyl derivative.
Pyrrolidine ring introduction: Finally, the sulfonyl derivative is reacted with pyrrolidine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-[4-(4-Aminophenoxy)phenyl]sulfonylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the nitrophenoxyphenyl moiety can enhance binding affinity through π-π interactions. The pyrrolidine ring contributes to the overall three-dimensional structure, influencing the compound’s binding properties and biological activity.
Comparison with Similar Compounds
1-[4-(4-Aminophenoxy)phenyl]sulfonylpyrrolidine: A reduced form of the target compound with an amino group instead of a nitro group.
1-[4-(4-Methoxyphenoxy)phenyl]sulfonylpyrrolidine: A derivative with a methoxy group instead of a nitro group.
1-[4-(4-Chlorophenoxy)phenyl]sulfonylpyrrolidine: A derivative with a chloro group instead of a nitro group.
Uniqueness: 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The combination of the nitrophenoxyphenyl moiety with the sulfonyl and pyrrolidine groups also imparts distinct electronic and steric properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]sulfonylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)13-3-5-14(6-4-13)23-15-7-9-16(10-8-15)24(21,22)17-11-1-2-12-17/h3-10H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFSYPPFSBEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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